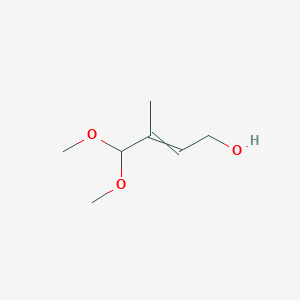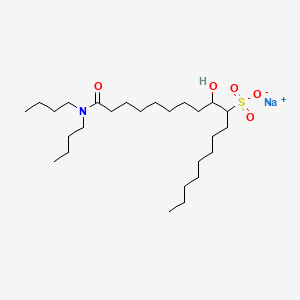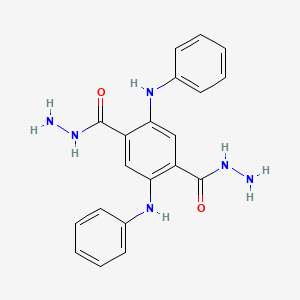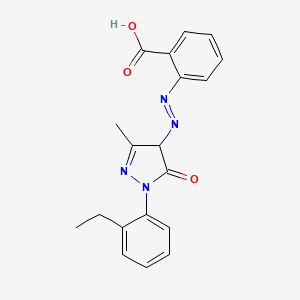![molecular formula C11H10O4 B14481129 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid CAS No. 64896-33-9](/img/structure/B14481129.png)
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid is a chemical compound known for its unique structure and properties It is a derivative of phenylmethylidene and oxobutanoic acid, featuring a hydroxyphenyl group attached to a methylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 3-oxobutanoic acid. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethylidene derivatives.
Applications De Recherche Scientifique
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. The carbonyl group can act as an electrophile, facilitating nucleophilic attacks in biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Hydroxyphenyl)methylidene]-3-oxobutanoic acid
- 2-[(4-Hydroxyphenyl)methylidene]amino benzoic acid
- 2-[(2-Hydroxyphenyl)methylidene]amino nicotinic acid
Uniqueness
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
64896-33-9 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)10(11(14)15)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,14,15) |
Clé InChI |
YVOLJDALUCDWPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


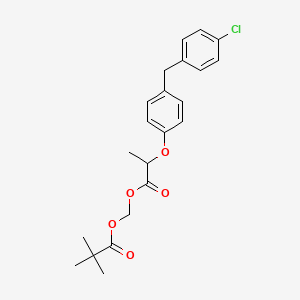

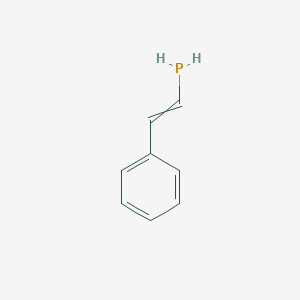
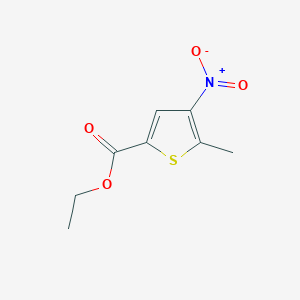
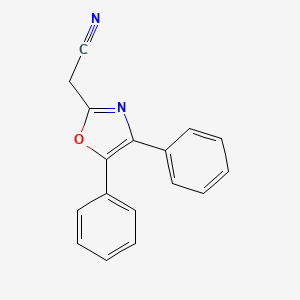

![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)

